
5,6 Epoxy Vitamin A Palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6 Epoxy Vitamin A Palmitate is a derivative of Vitamin A, specifically retinyl palmitate, which has undergone epoxidation at the 5,6 position. This compound is known for its stability and is used in various scientific research applications. It is an important compound in the study of Vitamin A derivatives and their effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6 Epoxy Vitamin A Palmitate typically involves the epoxidation of retinyl palmitate. This can be achieved through the reaction of retinyl palmitate with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5,6 Epoxy Vitamin A Palmitate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex derivatives.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids like m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can react with the epoxide ring.
Major Products Formed
Oxidation: Further oxidized derivatives of retinyl palmitate.
Reduction: Diols formed from the opening of the epoxide ring.
Substitution: Various substituted retinyl palmitate derivatives.
Wissenschaftliche Forschungsanwendungen
5,6 Epoxy Vitamin A Palmitate is used in a wide range of scientific research applications:
Chemistry: It is studied for its reactivity and stability compared to other Vitamin A derivatives.
Biology: It is used to study the effects of Vitamin A derivatives on cellular processes.
Medicine: It is investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: It is used in the formulation of fortified foods and supplements to enhance Vitamin A stability and bioavailability.
Wirkmechanismus
The mechanism of action of 5,6 Epoxy Vitamin A Palmitate involves its interaction with cellular receptors and enzymes. The epoxide group can react with nucleophiles in the cell, leading to the formation of various metabolites. These metabolites can then interact with nuclear receptors, such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs), to regulate gene expression and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Retinyl Palmitate: The parent compound of 5,6 Epoxy Vitamin A Palmitate.
Retinyl Acetate: Another ester of retinol, used for similar applications.
Retinoic Acid: An oxidized form of Vitamin A with distinct biological activities.
Uniqueness
This compound is unique due to its epoxide group, which imparts different chemical reactivity and stability compared to other Vitamin A derivatives. This makes it a valuable compound for studying the effects of epoxidation on Vitamin A activity and stability.
Eigenschaften
Molekularformel |
C36H60O3 |
|---|---|
Molekulargewicht |
540.9 g/mol |
IUPAC-Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate |
InChI |
InChI=1S/C36H60O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-24-33(37)38-30-26-32(3)23-20-22-31(2)25-29-36-34(4,5)27-21-28-35(36,6)39-36/h20,22-23,25-26,29H,7-19,21,24,27-28,30H2,1-6H3/b23-20+,29-25+,31-22+,32-26+ |
InChI-Schlüssel |
XLBDTOMRSRJZBH-NMJHGEKWSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C12C(CCCC1(O2)C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC12C(CCCC1(O2)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


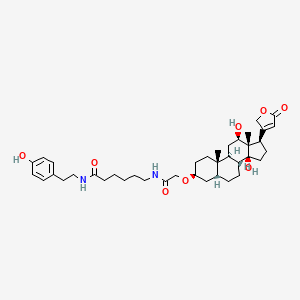
![4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-3-methyl-benzoic acid](/img/structure/B15291046.png)
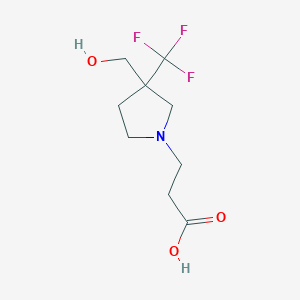
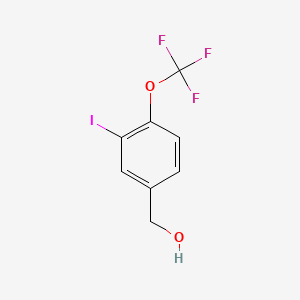
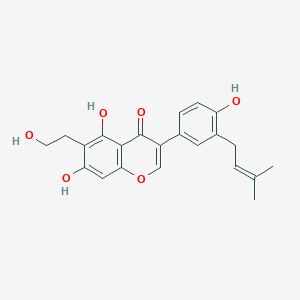
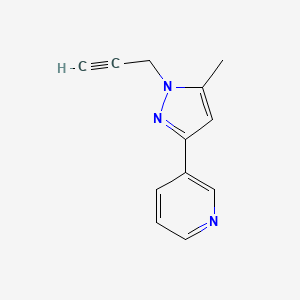
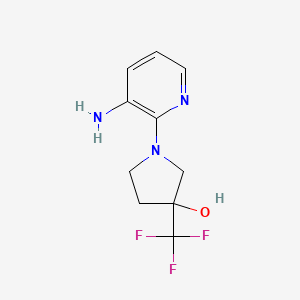
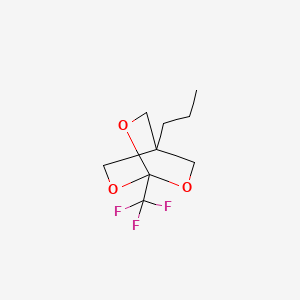
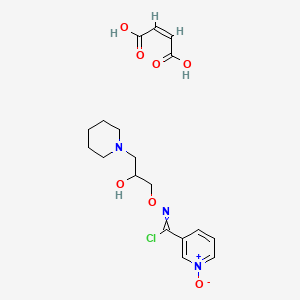
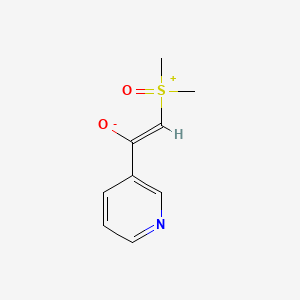

![(S)-N-[2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-2-(3,4-dichlorobenzyl)thiazole-4-carboxamide](/img/structure/B15291133.png)

![(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B15291147.png)
